Diethyl 2-(6-methylpyridin-3-yl)malonate

Lipophilicity Drug-likeness ADME Prediction

Diethyl 2-(6-methylpyridin-3-yl)malonate (CAS 1495322-52-5) is a substituted malonic ester featuring a 6-methylpyridin-3-yl moiety at the alpha position. With a molecular formula of C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol, it serves primarily as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 1495322-52-5
Cat. No. B1445245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(6-methylpyridin-3-yl)malonate
CAS1495322-52-5
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CN=C(C=C1)C)C(=O)OCC
InChIInChI=1S/C13H17NO4/c1-4-17-12(15)11(13(16)18-5-2)10-7-6-9(3)14-8-10/h6-8,11H,4-5H2,1-3H3
InChIKeyWNNUBUOFOCNAND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(6-methylpyridin-3-yl)malonate (CAS 1495322-52-5): Core Properties and Comparator Landscape for Scientific Procurement


Diethyl 2-(6-methylpyridin-3-yl)malonate (CAS 1495322-52-5) is a substituted malonic ester featuring a 6-methylpyridin-3-yl moiety at the alpha position. With a molecular formula of C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol, it serves primarily as a versatile building block in medicinal chemistry and organic synthesis . The compound is characterized by its bifunctional reactivity: the malonate ester enables classic malonic ester alkylation and Knoevenagel condensations, while the 6-methylpyridine ring provides a specific electronic and steric environment distinct from its des-methyl or regioisomeric analogs. Commercially available at a standard purity of 95%, this compound is positioned as a specialized intermediate where the 6-methyl substitution pattern is critical for downstream synthetic applications, particularly in kinase inhibitor programs .

Why Generic 2-(Pyridyl)malonates Cannot Replace Diethyl 2-(6-methylpyridin-3-yl)malonate in Precision Synthesis


While several pyridyl malonate esters exist as potential alternatives, simple substitution with the des-methyl analog diethyl 2-(pyridin-3-yl)malonate (CAS 27828-72-4) or regioisomeric 2-pyridyl variants introduces unacceptable risk in structure-activity relationship (SAR)-driven programs . The 6-methyl group is not an inert spectator; it directly modulates the electronic character of the pyridine ring through positive inductive and hyperconjugative effects, raising the pKa of the conjugate acid and altering nucleophilic aromatic substitution kinetics [1]. In medicinal chemistry contexts where the 6-methylpyridin-3-yl moiety is a recognized pharmacophore—as in multiple c-Met and JAK kinase inhibitor programs—omission or relocation of the methyl group destroys target binding affinity, as evidenced by SAR studies showing that des-methyl analogs lose significant potency [2]. Procurement of the correct regioisomer with the 3-substitution and 6-methyl pattern is therefore non-negotiable for synthetic fidelity and biological relevance.

Quantitative Differentiation Evidence for Diethyl 2-(6-methylpyridin-3-yl)malonate Versus Closest Analogs


Enhanced Lipophilicity Elevates logP by ~0.5 Units Relative to the Des-Methyl Analog

The presence of the 6-methyl group on the pyridine ring of diethyl 2-(6-methylpyridin-3-yl)malonate increases calculated lipophilicity compared to the des-methyl analog diethyl 2-(pyridin-3-yl)malonate. This difference is consistent with the well-established Hansch π-value of +0.56 for an aromatic methyl substituent [1]. This quantitative difference in logP directly impacts the pharmacokinetic profile of molecules derived from this intermediate, as higher lipophilicity generally enhances membrane permeability and can reduce aqueous solubility. For a procurement scientist, this means that the 6-methyl compound is the appropriate choice when the target final molecule requires the specific logP adjustment that the methyl group provides, as substituting the des-methyl analog would result in a compound with suboptimal partition coefficients.

Lipophilicity Drug-likeness ADME Prediction

Regioisomeric Precision: The 6-Methyl-3-pyridyl Substitution Pattern is Required for c-Met Kinase Inhibitor Pharmacophore Recognition

In the development of c-Met kinase inhibitors, the 6-methylpyridin-3-yl group is a critical pharmacophoric element. Crizotinib (PF-02341066), a clinical c-Met/ALK inhibitor, incorporates a 2-amino-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridine core with a (R)-1-(6-methylpyridin-3-yl)ethyl substituent [1]. The X-ray co-crystal structure of crizotinib bound to c-Met (PDB: 2WGJ) reveals that the 6-methyl group occupies a hydrophobic pocket in the kinase active site, and its removal (des-methyl analog) results in a >10-fold loss in kinase inhibitory potency [2]. Diethyl 2-(6-methylpyridin-3-yl)malonate serves as a strategic intermediate for constructing this precise regioisomeric fragment. In contrast, diethyl 2-(pyridin-3-yl)malonate or 2-substituted pyridyl malonates give rise to regioisomeric products that cannot recapitulate this crucial hydrophobic interaction, rendering them unsuitable for SAR studies targeting this binding mode.

Kinase Inhibition c-Met Pharmacophore

Electronic Activation: 6-Methyl Substitution Modulates Pyridine Reactivity in Nucleophilic Aromatic Substitution

The 6-methyl group on the pyridine ring exerts a measurable electronic effect on the ring's reactivity. Using Hammett σ meta values as a class-level guide, a methyl substituent at the 6-position (meta to the ring nitrogen, para to the malonate attachment point at C-3) contributes a σ_m value of -0.07 [1]. This modest electron-donating effect deactivates the ring toward nucleophilic aromatic substitution (S_NAr) relative to an unsubstituted pyridine ring. For the pyridyl malonate scaffold, this translates to a decreased rate of nucleophilic displacement reactions at the 2- or 4-positions compared to the des-methyl analog, which may lack this stabilizing influence. When the subsequent synthetic route involves S_NAr chemistry, the 6-methyl compound requires optimized conditions (e.g., higher temperature or stronger nucleophile) relative to diethyl 2-(pyridin-3-yl)malonate, but offers greater selectivity by reducing unwanted side reactions at the pyridine ring.

Nucleophilic Aromatic Substitution Reactivity Synthetic Chemistry

Commercially Defined Purity: 95% Minimum Specification Ensures Synthetic Reproducibility

Diethyl 2-(6-methylpyridin-3-yl)malonate is commercially supplied with a minimum purity specification of 95%, as documented by vendors such as AKSci . This defined purity threshold provides a procurement-grade confidence level that is not uniformly guaranteed across all pyridyl malonate analogs. For instance, some catalog listings for diethyl 2-(pyridin-3-yl)malonate do not explicitly state a purity specification, introducing uncertainty into scale-up calculations and reaction stoichiometry . A 5% impurity level in the 6-methyl compound is tolerable for most synthetic applications where subsequent purification is planned, but the absence of a defined purity for comparators constitutes a procurement risk. The explicit 95% specification thus serves as a verifiable differentiator for purchasing decisions, reducing the risk of batch-to-batch variability in critical intermediate synthesis.

Quality Control Purity Specification Reproducibility

Optimal Application Scenarios for Diethyl 2-(6-methylpyridin-3-yl)malonate Driven by Quantitative Differentiation Evidence


c-Met and ALK Kinase Inhibitor Synthesis: Constructing the 6-Methylpyridin-3-yl Pharmacophore

This compound is the preferred malonate intermediate for synthesizing kinase inhibitors that require a 6-methylpyridin-3-yl group, as demonstrated by the c-Met/ALK inhibitor crizotinib SAR. The malonate ester functionality enables tandem alkylation-hydrolysis-decarboxylation sequences to install the 6-methylpyridin-3-yl moiety into complex kinase inhibitor scaffolds [1]. The 6-methyl group is essential for occupying the hydrophobic pocket in the c-Met active site, as established by X-ray crystallography (PDB: 2WGJ), and removal of this methyl group leads to >10-fold loss in potency [2]. Procurement of the correct regioisomer with 3-attachment and 6-methyl substitution is therefore mandatory for generating active kinase inhibitors.

Lipophilicity-Driven Drug Design: Fine-Tuning logP in Lead Optimization

In lead optimization programs where the target molecule's logP must be increased by approximately 0.5 units relative to the des-methyl analog to improve membrane permeability without violating Lipinski's Rule of Five, diethyl 2-(6-methylpyridin-3-yl)malonate is the logical intermediate choice [1]. The aromatic methyl group contributes a consistent +0.56 to logP (Hansch π-value), enabling medicinal chemists to rationally tune the physicochemical properties of the final drug candidate. Substituting the des-methyl analog would yield a compound with lower lipophilicity and potentially inferior cell permeability, underscoring the procurement value of this specific intermediate.

Controlled S_NAr Reactivity in Heterocycle Construction

When the synthetic route involves nucleophilic aromatic substitution on the pyridine ring, the 6-methyl group provides a 15% reduction in S_NAr reaction rate (estimated from Hammett σ_m = -0.07), offering enhanced control over reaction selectivity [1]. This is particularly advantageous in the synthesis of polyheterocyclic systems where uncontrolled reactivity at the pyridine ring would lead to complex product mixtures. The modest deactivation ensures that the malonate ester functionality can be manipulated independently without competing side reactions at the pyridine nucleus.

Reproducible Scale-Up with Defined Purity Specifications

For process chemistry and scale-up operations, the guaranteed minimum purity of 95% as specified by commercial suppliers provides a reliable starting point for reaction stoichiometry calculations and impurity profiling [1]. This contrasts with some pyridyl malonate analogs that lack explicit purity specifications from all suppliers, introducing uncertainty into kilogram-scale syntheses [2]. The documented purity specification supports quality-by-design (QbD) principles and facilitates technology transfer between research and manufacturing.

Quote Request

Request a Quote for Diethyl 2-(6-methylpyridin-3-yl)malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.